2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride
CAS No.: 1781742-22-0
Cat. No.: VC5118558
Molecular Formula: C18H23ClN6O
Molecular Weight: 374.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781742-22-0 |
|---|---|
| Molecular Formula | C18H23ClN6O |
| Molecular Weight | 374.87 |
| IUPAC Name | 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1 |
| Standard InChI Key | NBKRZGHHBBHLOQ-PFEQFJNWSA-N |
| SMILES | CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl |
Introduction
2-[4-[[(2R)-2-Aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride, commonly referred to as CRT0066101(hydrochloride), is a complex organic compound featuring a unique molecular structure. This structure includes a pyrimidine ring, a pyrazole ring, and an aminobutyl group, contributing to its biological activity and therapeutic potential, particularly in the field of oncology .
Synthesis and Chemical Reactions
The synthesis of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like recrystallization or chromatography are often used for purification.
This compound can undergo various chemical reactions, which are crucial for modifying its properties or synthesizing derivatives with different biological activities.
Mechanism of Action and Biological Activity
2-[4-[[(2R)-2-Aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride acts as a potent inhibitor of Protein Kinase D (PKD) isoforms, with IC50 values for PKD-1, -2, and -3 being 1, 2.5, and 2 nM, respectively. It also inhibits other kinases, such as PIM2 and p21-activated kinases (PAKs), affecting cell motility and proliferation in cancer cells.
| Kinase | IC50 Value (nM) |
|---|---|
| PKD-1 | 1 |
| PKD-2 | 2.5 |
| PKD-3 | 2 |
Applications and Research Findings
This compound is primarily used in research, particularly in oncology, due to its ability to modulate cell signaling pathways related to cancer. It induces G2-M phase arrest in cancer cells, highlighting its potential therapeutic applications.
| Application | Description |
|---|---|
| Oncology | Potential therapeutic agent due to its ability to inhibit PKD isoforms and affect cell cycle progression. |
| Research | Used to study cell signaling pathways and develop new therapeutic strategies. |
Safety and Handling
While specific hazard information is limited, it is advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat, as with most research chemicals.
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